4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is a spirocyclic compound that features a unique structure combining a cycloheptane ring, a pyrazole ring, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] typically involves the condensation of 1,3-diketones with hydrazine. This reaction proceeds through a protonated 4H-pyrazole intermediate, which then undergoes spirocyclization to form the desired spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in click chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may also participate in pericyclic reactions, such as the Diels-Alder reaction, due to its conjugated diene system .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrazole: A simpler structure without the spirocyclic component.
Spiro[cycloheptane-1,2’-[1,3]dioxolane]: Lacks the pyrazole ring.
Spiro[cycloheptane-1,2’-[1,3]dioxolane-4H-pyrazole]: Similar structure but with different substituents.
Uniqueness
4H-Spiro[cyclohepta[c]pyrazole-7,2’-[1,3]dioxolane] is unique due to its combination of a cycloheptane ring, a pyrazole ring, and a dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler or less complex compounds.
Properties
CAS No. |
178-59-6 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,7'-4H-cyclohepta[c]pyrazole] |
InChI |
InChI=1S/C10H10N2O2/c1-2-8-7-11-12-9(8)6-10(3-1)13-4-5-14-10/h1,3,6-7H,2,4-5H2 |
InChI Key |
ZYDYKSVKARNIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CCC3=CN=NC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.